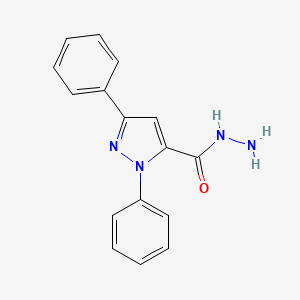
Potassium;trifluoro(hex-5-enyl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;trifluoro(hex-5-enyl)boranuide is a versatile chemical compound with the molecular formula C6H11BF3K. It is known for its multifunctional properties and is widely used in various scientific research fields, including chemistry, biology, medicine, and industry . This compound acts as a catalyst and is crucial in synthesizing complex organic molecules, aiding advancements in pharmaceutical and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium;trifluoro(hex-5-enyl)boranuide can be synthesized through various synthetic routes. One common method involves the reaction of hex-5-enylboronic acid with potassium fluoride and trifluoroborane. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the boronic acid . The reaction mixture is then purified through crystallization or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The final compound is usually obtained in powder form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Potassium;trifluoro(hex-5-enyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the reagents used.
Scientific Research Applications
Potassium;trifluoro(hex-5-enyl)boranuide is extensively used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of potassium;trifluoro(hex-5-enyl)boranuide involves its ability to act as a Lewis acid, facilitating various chemical reactions. The trifluoro group enhances the compound’s reactivity by stabilizing the transition state and increasing the electrophilicity of the boron atom. This allows the compound to effectively catalyze reactions and form stable complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoroborate: Similar in structure but lacks the hex-5-enyl group.
Potassium hexylborate: Similar but does not contain the trifluoro group.
Potassium phenyltrifluoroborate: Contains a phenyl group instead of the hex-5-enyl group.
Uniqueness
Potassium;trifluoro(hex-5-enyl)boranuide is unique due to the presence of both the trifluoro and hex-5-enyl groups, which confer distinct reactivity and stability properties. This combination makes it particularly useful in catalysis and the synthesis of complex organic molecules .
Properties
IUPAC Name |
potassium;trifluoro(hex-5-enyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BF3.K/c1-2-3-4-5-6-7(8,9)10;/h2H,1,3-6H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVYFNKZBGFWSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCCC=C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B2467178.png)

![1-(3,4-dimethylphenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2467180.png)

![5-(3-methylbenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2467183.png)
![3-[(1R)-1-azidoethyl]-1-benzothiophene](/img/structure/B2467187.png)
![7-bromo-4-chloro-9H-pyrimido[4,5-b]indole](/img/structure/B2467191.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2467192.png)
![ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate](/img/structure/B2467193.png)




![Methyl (E)-4-(2-methyl-6a,7,8,9,10,10a-hexahydro-5H-pyrimido[5,4-c]quinolin-6-yl)-4-oxobut-2-enoate](/img/structure/B2467200.png)
